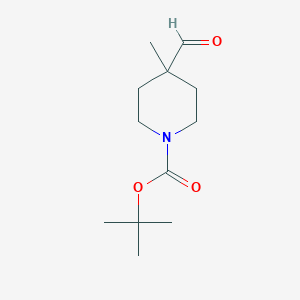

1-Boc-4-Formyl-4-methylpiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-14)6-8-13/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKGOFDRKIAUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623836 | |

| Record name | tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189442-92-0 | |

| Record name | tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-Formyl-4-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-Boc-4-Formyl-4-methylpiperidine

CAS Number: 189442-92-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on 1-Boc-4-Formyl-4-methylpiperidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of in-depth experimental data in publicly accessible resources, this document focuses on the fundamental properties and synthetic context of this molecule and related structures.

Core Compound Properties

This compound, with the CAS number 189442-92-0, is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and both a formyl and a methyl group at the 4-position. The presence of the Boc group enhances its utility in multi-step organic syntheses by protecting the piperidine nitrogen from unwanted reactions, while the aldehyde functionality serves as a versatile handle for further chemical modifications.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 189442-92-0 | [1] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.3 g/mol | [1] |

| Topological Polar Surface Area | 46.6 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Experimental Context

A general conceptual workflow for the synthesis of such compounds often involves the protection of the piperidine nitrogen, followed by the introduction or modification of substituents at the 4-position.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for substituted piperidine synthesis.

Applications in Drug Discovery and Medicinal Chemistry

Piperidine derivatives are crucial scaffolds in modern drug discovery due to their presence in numerous biologically active molecules. The structural rigidity and the ability to present substituents in defined spatial orientations make them attractive building blocks for targeting a wide range of biological targets. While specific applications for this compound are not extensively documented, related compounds are key intermediates in the synthesis of various therapeutic agents.

The aldehyde group on the piperidine ring is a versatile functional group that can participate in a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the construction of more complex molecular architectures.

General Role in Medicinal Chemistry

Caption: Role of functionalized piperidines in drug discovery.

Spectral Data and Characterization

Comprehensive, experimentally-derived spectral data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain at the time of this report. For definitive structural confirmation and purity assessment, researchers would need to acquire this data upon synthesis or acquisition of the compound.

Conclusion

This compound represents a potentially valuable, yet under-documented, building block for organic synthesis and drug discovery. Its structural features suggest utility in the construction of complex, biologically active molecules. However, a significant gap exists in the publicly available, detailed experimental procedures and characterization data for this specific compound. Further research and publication in this area would be beneficial to the scientific community.

References

1-Boc-4-Formyl-4-methylpiperidine molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and a conceptual synthetic pathway for 1-Boc-4-formyl-4-methylpiperidine, a key building block in medicinal chemistry and drug development.

Core Molecular Data

This compound, with the CAS Number 189442-92-0, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and both a formyl and a methyl group at the 4-position.[1] This substitution pattern makes it a valuable intermediate for the synthesis of complex heterocyclic compounds.

Quantitative Molecular Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.3 g/mol | [1] |

| Canonical SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)C=O | [1] |

| CAS Number | 189442-92-0 | [1] |

Molecular Structure

The two-dimensional structure of this compound is depicted below, generated from its canonical SMILES representation.

Caption: 2D structure of this compound.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols (Conceptual)

The following outlines a conceptual experimental protocol for the synthesis of this compound based on the workflow above. This is a generalized procedure and would require optimization for specific laboratory conditions.

Objective: To synthesize this compound via the oxidation of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine.

Materials:

-

1-Boc-4-(hydroxymethyl)-4-methylpiperidine (starting material)

-

Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

-

Anhydrous dichloromethane (DCM) as solvent

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure (using PCC):

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-4-(hydroxymethyl)-4-methylpiperidine in anhydrous dichloromethane.

-

Reaction: To the stirred solution, add pyridinium chlorochromate (PCC) portion-wise at room temperature. The amount of PCC should be in slight excess relative to the starting material.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

Synthesis of 1-Boc-4-Formyl-4-methylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Boc-4-formyl-4-methylpiperidine, a valuable building block in medicinal chemistry and drug development. This document details a primary synthetic pathway, provides established experimental protocols, summarizes quantitative data, and includes visualizations to elucidate the reaction process.

Introduction

This compound, with its protected amine and reactive aldehyde functionality at a quaternary center, serves as a crucial intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The strategic placement of the methyl and formyl groups on the piperidine ring allows for the construction of sterically hindered and structurally diverse compounds. This guide focuses on a reliable and commonly employed synthetic route: the oxidation of the corresponding primary alcohol, 1-Boc-4-hydroxymethyl-4-methylpiperidine.

Primary Synthetic Pathway

The most direct and widely applicable method for the preparation of this compound is the oxidation of its precursor, 1-Boc-4-hydroxymethyl-4-methylpiperidine. This precursor is either commercially available or can be synthesized through multi-step sequences, often starting from N-Boc-4-piperidone. The oxidation of the primary alcohol to the aldehyde is a critical transformation that can be achieved using various modern oxidation reagents. This guide will focus on two prevalent and effective methods: Swern oxidation and Dess-Martin Periodinane (DMP) oxidation.

Caption: General oxidation pathway.

Experimental Protocols

This section provides detailed experimental methodologies for the oxidation of 1-Boc-4-hydroxymethyl-4-methylpiperidine to this compound. The following protocols are adapted from established procedures for similar substrates and are expected to provide high yields of the desired product.

Method 1: Swern Oxidation

The Swern oxidation is a reliable and high-yielding method that utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures to convert primary alcohols to aldehydes with minimal over-oxidation.[1]

Experimental Workflow:

Caption: Swern oxidation workflow.

Protocol:

-

To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM dropwise.

-

Stir the resulting mixture for 15 minutes at -78 °C.

-

Add a solution of 1-Boc-4-hydroxymethyl-4-methylpiperidine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 30 minutes.

-

Add triethylamine (5.0 equivalents) to the mixture, and stir for an additional 15 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane oxidation is a mild and convenient method that employs a hypervalent iodine reagent at room temperature, offering high selectivity for the oxidation of primary alcohols to aldehydes.[1][2]

Experimental Workflow:

Caption: DMP oxidation workflow.

Protocol:

-

To a stirred solution of 1-Boc-4-hydroxymethyl-4-methylpiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 equivalents) in one portion.[1]

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).[1]

-

Stir the mixture vigorously until the solid byproducts have dissolved.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the described oxidation protocols, based on typical results for similar substrates. Actual yields and purity may vary depending on the specific reaction conditions and the purity of the starting material.

| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Typical Yield | >90% | >90% |

| Purity (post-chromatography) | >98% | >98% |

| Reaction Time | 2-4 hours | 1-3 hours[1] |

| Reaction Temperature | -78 °C to room temperature | Room temperature[1] |

| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane |

Conclusion

The synthesis of this compound is most effectively achieved through the oxidation of its corresponding primary alcohol. Both the Swern and Dess-Martin periodinane oxidation methods provide excellent yields and high purity of the desired aldehyde. The choice between these methods may depend on the scale of the reaction, the availability of reagents, and the specific laboratory conditions. The Dess-Martin oxidation offers the convenience of room temperature reaction conditions, while the Swern oxidation is a robust and widely used alternative. This guide provides the necessary procedural details for the successful synthesis of this important synthetic intermediate.

References

An In-depth Technical Guide to the Synthesis of 1-Boc-4-Formyl-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 1-Boc-4-formyl-4-methylpiperidine, a key building block in the development of various pharmaceutical agents. This document outlines two principal and reliable strategies, starting from commercially available precursors. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic pathway.

Core Synthetic Strategies

Two primary synthetic routes have been identified as the most viable for the preparation of this compound:

-

Route A: Oxidation of (1-Boc-4-methylpiperidin-4-yl)methanol. This well-established method involves the synthesis of the precursor alcohol followed by its oxidation to the target aldehyde.

-

Route B: Reduction of a 1-Boc-4-methylpiperidine-4-carboxylic acid derivative. This strategy focuses on the partial reduction of a carboxylic acid ester to the aldehyde.

Route A: Oxidation of (1-Boc-4-methylpiperidin-4-yl)methanol

This synthetic pathway involves two key steps: the reduction of 1-Boc-4-methylpiperidine-4-carboxylic acid to the corresponding alcohol, followed by the oxidation of this alcohol to the desired aldehyde.

Step 1: Synthesis of (1-Boc-4-methylpiperidin-4-yl)methanol

The initial step involves the reduction of the carboxylic acid to a primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[1][2]

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Carboxylic Acid: A solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water.

-

Work-up: The resulting suspension is filtered, and the solid is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Oxidation to this compound

The synthesized alcohol is then oxidized to the aldehyde. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for this conversion, known for its high selectivity and compatibility with various functional groups.[3][4][5][6]

Experimental Protocol:

-

Reaction Setup: To a solution of (1-Boc-4-methylpiperidin-4-yl)methanol (1.0 equivalent) in dichloromethane (DCM) at 0 °C is added Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise.

-

Reaction: The reaction mixture is stirred at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Work-up: The mixture is stirred vigorously for 15-20 minutes until the layers become clear. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude aldehyde is purified by column chromatography on silica gel.

Alternatively, a Swern oxidation can be employed, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[7][8][9][10]

Alternative Experimental Protocol (Swern Oxidation):

-

Activation of DMSO: A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath). Anhydrous DMSO (2.5 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.

-

Addition of Alcohol: A solution of (1-Boc-4-methylpiperidin-4-yl)methanol (1.0 equivalent) in anhydrous DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.

-

Addition of Base: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 1-2 hours.

-

Work-up: Water is added to the reaction mixture, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data for Route A

| Step | Reaction | Key Reagents | Typical Yield | Purity |

| 1 | Reduction of Carboxylic Acid | LiAlH₄, THF | 85-95% | >95% after purification |

| 2 | Oxidation of Alcohol | Dess-Martin Periodinane, DCM | 80-90% | >98% after purification |

| 2 (alt.) | Oxidation of Alcohol | DMSO, Oxalyl Chloride, Et₃N | 75-85% | >98% after purification |

Diagram of Synthetic Pathway (Route A)

Caption: Synthetic pathway for Route A.

Route B: Reduction of a 1-Boc-4-methylpiperidine-4-carboxylic acid derivative

This approach involves the esterification of the starting carboxylic acid, followed by a controlled reduction of the ester to the aldehyde.

Step 1: Synthesis of methyl 1-Boc-4-methylpiperidine-4-carboxylate

The carboxylic acid is first converted to its methyl ester to facilitate a more controlled reduction.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 equivalent) in methanol is added a catalytic amount of sulfuric acid.

-

Reaction: The reaction mixture is heated to reflux for 4-6 hours, or until the reaction is complete by TLC.

-

Work-up: The mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the methyl ester, which can be used in the next step without further purification.

Step 2: Reduction of the Ester to the Aldehyde

The partial reduction of the methyl ester to the aldehyde is effectively achieved using Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[11][12][13][14]

Experimental Protocol:

-

Reaction Setup: A solution of methyl 1-Boc-4-methylpiperidine-4-carboxylate (1.0 equivalent) in anhydrous toluene or DCM is cooled to -78 °C under an inert atmosphere.

-

Addition of DIBAL-H: A solution of DIBAL-H in hexanes or toluene (1.1-1.2 equivalents) is added dropwise, maintaining the temperature at -78 °C.

-

Reaction: The reaction is stirred at -78 °C for 1-3 hours. The progress of the reaction is monitored by TLC.

-

Quenching: The reaction is quenched at -78 °C by the slow, dropwise addition of methanol.

-

Work-up: The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added, followed by vigorous stirring until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude aldehyde is purified by column chromatography on silica gel.

Quantitative Data for Route B

| Step | Reaction | Key Reagents | Typical Yield | Purity |

| 1 | Esterification | CH₃OH, H₂SO₄ (cat.) | 90-98% | >95% |

| 2 | Ester Reduction | DIBAL-H, Toluene/DCM | 70-85% | >98% after purification |

Diagram of Synthetic Pathway (Route B)

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 戴斯-马丁氧化剂 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Swern Oxidation [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 13. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Spectroscopic and Synthetic Overview of 1-Boc-4-Formyl-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 1-Boc-4-formyl-4-methylpiperidine. Due to the limited availability of direct experimental data in peer-reviewed literature, the spectroscopic data presented herein is predicted based on the analysis of structurally similar compounds and established principles of NMR, IR, and MS spectroscopy. This document is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related piperidine derivatives.

Molecular and Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds such as 1-Boc-4-formylpiperidine, 1-Boc-4-methylpiperidine, and other substituted piperidines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.6 | s | 1H | CHO |

| ~3.6 - 3.8 | m | 2H | H-2ax, H-6ax |

| ~2.8 - 3.0 | m | 2H | H-2eq, H-6eq |

| ~1.6 - 1.8 | m | 2H | H-3ax, H-5ax |

| ~1.45 | s | 9H | C(CH₃)₃ |

| ~1.3 - 1.5 | m | 2H | H-3eq, H-5eq |

| ~1.1 | s | 3H | 4-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The chemical shifts for the piperidine ring protons are approximate and may exhibit complex coupling patterns.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~204 | CHO |

| ~155 | N-COO- |

| ~80 | -C(CH₃)₃ |

| ~45 | C-4 |

| ~40 | C-2, C-6 |

| ~30 | C-3, C-5 |

| ~28.5 | -C(CH₃)₃ |

| ~22 | 4-CH₃ |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970, 2860 | Strong | C-H stretch (alkane) |

| ~2720 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1470 | Medium | C-H bend (alkane) |

| ~1160 | Strong | C-O stretch (carbamate) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 227 | Low | [M]⁺ |

| 171 | High | [M - C₄H₈]⁺ (loss of isobutylene) |

| 128 | Medium | [M - Boc]⁺ |

| 100 | Medium | [M - C₄H₈ - CHO - CH₃]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the oxidation of the corresponding primary alcohol, 1-Boc-4-(hydroxymethyl)-4-methylpiperidine. This precursor can be synthesized from commercially available starting materials.

Synthetic Workflow Diagram

Caption: Plausible synthetic route for this compound.

General Experimental Protocol: Oxidation of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine

This protocol describes a general procedure for the oxidation of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine to the target aldehyde using pyridinium chlorochromate (PCC).

Materials:

-

1-Boc-4-(hydroxymethyl)-4-methylpiperidine

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine (1 equivalent) in anhydrous DCM dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad thoroughly with diethyl ether.

-

Combine the organic filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Molecular Structure and Spectroscopic Correlations

The following diagram illustrates the structure of this compound with key predicted spectroscopic features highlighted.

Caption: Molecular structure and key predicted spectroscopic correlations.

Disclaimer: The spectroscopic data provided in this guide are predicted and have not been confirmed by direct experimental evidence for this compound. This information should be used for guidance and reference purposes. Experimental verification is recommended for precise characterization.

Stability and Storage of 1-Boc-4-Formyl-4-methylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-4-Formyl-4-methylpiperidine (CAS No: 189442-92-0), a key building block in contemporary pharmaceutical synthesis. Due to the limited availability of public, in-depth stability studies for this specific molecule, this document integrates data from structurally analogous compounds, established principles of organic chemistry, and information from safety data sheets (SDS) to offer a thorough guide for its handling and storage.

Chemical and Physical Properties

This compound, with the IUPAC name tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate, possesses a molecular structure that includes a reactive aldehyde group and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.[1] These functional groups are central to its synthetic utility and also dictate its stability profile.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₃ | PubChem[1] |

| Molecular Weight | 227.30 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | Soluble in methanol. | Fisher Scientific[2] |

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and integrity of this compound, preventing degradation and ensuring reliable performance in synthetic applications. The recommended conditions are extrapolated from data on close structural analogs, such as 1-Boc-piperidine-4-carboxaldehyde.[3]

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale and References |

| Temperature | 2°C to 8°C | Based on storage recommendations for the analogous compound 1-Boc-piperidine-4-carboxaldehyde.[3] Lower temperatures minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | The aldehyde functionality is susceptible to oxidation. An inert atmosphere mitigates this risk. |

| Light | Protect from light. | Aldehydes can be light-sensitive. Amber vials or storage in the dark is recommended.[4] |

| Moisture | Keep container tightly sealed in a dry place. | The compound may be hygroscopic.[4] Moisture can potentially facilitate hydrolysis or other degradation pathways. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Strong acids can cleave the Boc protecting group.[4][5] Strong oxidizing agents can convert the aldehyde to a carboxylic acid. Strong bases can catalyze aldol-type side reactions. |

Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by its two main functional groups: the N-Boc group and the aldehyde. The N-Boc group is known to be stable under basic, nucleophilic, and reductive conditions but is readily cleaved by strong acids.[5][6] Aldehydes are inherently susceptible to oxidation and can undergo various other reactions.

Two primary degradation pathways should be considered during storage and handling:

-

Acid-Catalyzed Deprotection: Exposure to acidic conditions can lead to the removal of the Boc group, yielding 4-formyl-4-methylpiperidine. This reaction proceeds via a stable tertiary carbocation intermediate.[5][7]

-

Oxidation of the Aldehyde: The formyl group can be oxidized to a carboxylic acid, particularly if exposed to atmospheric oxygen, forming 1-Boc-4-carboxy-4-methylpiperidine. This process can be accelerated by light and trace metal impurities.

References

- 1. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | C12H21NO3 | CID 22248051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Boc-piperidine-4-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 3. 1-Boc-piperidine-4-carboxaldehyde 95 137076-22-3 [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Navigating the Safety Landscape of 1-Boc-4-Formyl-4-methylpiperidine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 1-Boc-4-Formyl-4-methylpiperidine (CAS No. 189442-92-0), a key building block in modern medicinal chemistry. Understanding the toxicological profile and proper handling procedures for this compound is paramount for ensuring laboratory safety and the integrity of research outcomes. This document synthesizes available safety data, outlines relevant experimental protocols for toxicity assessment, and visualizes potential biological interactions to equip researchers with the knowledge necessary for its safe and effective use.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on available data.[1]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risk. The following procedures are recommended based on the safety data sheets of structurally similar piperidine derivatives.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile, neoprene) at all times.

-

A lab coat or chemical-resistant apron should be worn to protect street clothing.

-

For operations with a higher risk of splashing, consider additional protective clothing.

-

-

Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust or vapors.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 2).

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols for Toxicological Assessment

To further characterize the toxicological profile of this compound, a battery of in vitro and in vivo assays can be employed. The following are representative protocols for assessing the cytotoxicity and genotoxicity of substituted piperidine compounds.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Genotoxicity Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. A mutagen can cause a reversion of this mutation, allowing the bacteria to grow.

Methodology:

-

Strain Selection: Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

-

Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[2]

-

Exposure: In a test tube, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Potential Biological Interactions and Signaling Pathways

While specific studies on the biological effects of this compound are limited, the piperidine scaffold is a well-known pharmacophore present in numerous bioactive molecules. Derivatives of piperidine have been shown to interact with a variety of biological targets and modulate key signaling pathways. Understanding these potential interactions can guide further research into the compound's mechanism of action and toxicological profile.

Piperidine derivatives have been reported to modulate several critical signaling pathways, including:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some piperidine-containing compounds have been shown to inhibit this pathway, leading to anticancer effects.[3]

-

NF-κB Pathway: The NF-κB pathway is involved in inflammation and immune responses. Modulation of this pathway by piperidine derivatives can have either pro- or anti-inflammatory effects depending on the specific compound.[4]

-

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, including apoptosis. Some piperidine-containing natural products have been shown to induce apoptosis through the activation of this pathway.[5]

Conclusion

This compound is a valuable research chemical that requires careful handling due to its hazardous properties. This guide provides a foundational understanding of its health and safety aspects, empowering researchers to work with this compound responsibly. Adherence to the outlined safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to mitigate risks. Further toxicological studies employing the described experimental protocols are necessary to fully elucidate the safety profile of this compound and to inform its potential applications in drug discovery and development.

References

- 1. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | C12H21NO3 | CID 22248051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of the Boc Protecting Group in Modern Piperidine Synthesis: An In-depth Technical Guide

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical compounds. Its synthesis and functionalization are of paramount importance to drug development professionals. However, the inherent reactivity of the secondary amine within the piperidine ring presents a significant challenge, often leading to undesired side reactions. To orchestrate complex molecular transformations with precision, the strategic use of protecting groups is essential.

Among the arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone in modern organic synthesis.[1] Its widespread adoption is due to a unique combination of stability across a broad spectrum of reaction conditions and its facile, selective removal under acidic conditions.[2] This guide provides a comprehensive technical overview of the Boc protecting group's role in piperidine synthesis, detailing its core principles, applications, and experimental protocols for researchers, scientists, and professionals in drug development.

Core Principles: The Chemistry of the Boc Group

The utility of the Boc group is rooted in its distinct chemical properties, which allow it to be introduced and removed under specific, controlled conditions.

Mechanism of Protection

The most common method for installing the Boc group onto the piperidine nitrogen involves a reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2] The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on one of the electrophilic carbonyl carbons of the anhydride. This process can be facilitated by a base, such as triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP), to neutralize the resulting acidic byproduct. The unstable intermediate, tert-butyl bicarbonate, then decomposes into tert-butanol and carbon dioxide.[3]

Mechanism of Deprotection

The defining characteristic of the Boc group is its lability under acidic conditions.[2] Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable organic solvent such as dichloromethane (DCM) or dioxane.[2][4] The mechanism begins with the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates, releasing carbon dioxide and the free piperidine amine, often as its corresponding acid salt.[2][5]

Advantages and Disadvantages

The choice of a protecting group is critical and depends on the overall synthetic strategy. The Boc group offers a compelling set of features:

| Feature | Description |

| Key Advantage | Orthogonality with other common protecting groups (e.g., Fmoc, Cbz), enabling complex, multi-step syntheses.[2][6][7] |

| Stability | Highly stable under a wide range of conditions, including strong bases, nucleophiles, and catalytic hydrogenation.[1][2] This allows for extensive molecular modifications elsewhere without premature deprotection. |

| Disadvantage | The requirement for harsh acidic conditions for removal can be detrimental to other acid-sensitive functional groups within the substrate.[1][6] |

Strategic Applications in Piperidine Synthesis

The Boc group is more than a simple mask for the piperidine nitrogen; it is an active participant in synthetic strategy, enabling selectivity and directing reactivity.

1. Enabling Selective Functionalization

By neutralizing the reactivity of the piperidine nitrogen, the Boc group permits a vast array of chemical transformations to be performed on other parts of the molecule.[8] This is particularly crucial in the synthesis of complex pharmaceutical intermediates like (R)-3-(Boc-Amino)piperidine, a key building block for DPP-IV inhibitors such as Alogliptin.[9][10] The Boc group ensures that reactions proceed smoothly, minimizing impurities and maximizing the yield of the desired active pharmaceutical ingredient (API).[9]

2. Directing Group for C-H Functionalization

The Boc group can act as a powerful directing group, influencing the regioselectivity of reactions on the piperidine ring itself. A notable example is the α-lithiation of N-Boc-piperidine. Using a strong base like sec-butyllithium (s-BuLi) in the presence of a ligand like TMEDA, deprotonation occurs preferentially at the C2 position (alpha to the nitrogen).[11] The resulting organolithium intermediate can then be trapped with various electrophiles to introduce substituents at the C2 position with high selectivity.[11][12] This strategy is a cornerstone for creating complex substitution patterns that would be difficult to achieve otherwise.

3. Role in Asymmetric Synthesis

The synthesis of enantiomerically pure piperidines is vital, as the biological activity of many drugs is dependent on a specific stereochemistry.[9] The Boc group is instrumental in these syntheses. For instance, a facile synthesis of 3-(N-Boc amino) piperidine derivatives starts from naturally occurring L-glutamic acid.[13] In this multi-step route, the amino group of the precursor is protected with a Boc group early in the sequence, which stabilizes the molecule and allows for subsequent reduction and cyclization steps to proceed cleanly to form the desired chiral piperidine ring.[13]

Quantitative Data and Experimental Protocols

For the practicing scientist, reproducible data and detailed methodologies are critical. This section provides a summary of quantitative outcomes from cited experiments and detailed protocols for the introduction and removal of the Boc group.

Summary of Quantitative Data in Piperidine Synthesis

The following table summarizes yields from key steps in the synthesis of N-Boc piperidine derivatives, demonstrating the efficiency of Boc-group-related transformations.

| Starting Material | Transformation | Reagents & Conditions | Product | Yield | Reference |

| (S)-Dimethyl 2-aminopentanedioate | N-Boc Protection | (Boc)₂O, TEA, DMAP, CH₂Cl₂ | (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate | 92% | [13] |

| (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate | Cyclization | 1. TsCl, DMAP2. Cyclohexylamine, K₂CO₃, MeCN | (S)-tert-butyl (1-(cyclohexyl)piperidin-3-yl)carbamate | 74% | |

| t-butyl pyridine-3-ylcarbamate | Hydrogenation | H₂ (0.6 MPa), 5% Pd/C, Acetic Acid, 65°C | t-butyl piperidine-3-ylcarbamate | 73.8% | [10] |

| N-Boc-piperidine | Solvent-Free Deprotection | ex situ HCl gas | Piperidine Hydrochloride | >99% | [14] |

| Thalidomide-piperazine-Boc | Acidic Deprotection | 20-50% TFA in DCM | Deprotected TFA Salt | >90% | [15] |

Experimental Protocol 1: N-Boc Protection of a Piperidine Derivative

This protocol is adapted from the synthesis of (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate.

-

Materials:

-

(S)-Dimethyl 2-aminopentanedioate (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq)

-

Triethylamine (TEA, 4.0 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve the starting amine (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add triethylamine (4.0 eq), followed by di-tert-butyl dicarbonate (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding distilled water.

-

Extract the mixture with CH₂Cl₂ (3x).

-

Combine the organic layers and wash sequentially with 10% aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure N-Boc protected piperidine derivative.

-

Experimental Protocol 2: N-Boc Deprotection using TFA/DCM

This is a general and highly effective protocol for removing the Boc group.[4][15]

-

Materials:

-

N-Boc protected piperidine derivative (1.0 eq)

-

Trifluoroacetic acid (TFA, 5-20 eq)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

-

Procedure:

-

Dissolve the N-Boc protected compound (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (5-20 eq) to the stirred solution.

-

Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for an additional 1-4 hours.

-

Monitor the reaction for the consumption of starting material by TLC or LC-MS.

-

Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

To the resulting residue, add cold diethyl ether to precipitate the deprotected product as its TFA salt.

-

Stir the suspension for 15-30 minutes, then collect the solid product by filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

-

The resulting TFA salt is often of high purity and can be used directly in subsequent steps or neutralized by washing with a basic aqueous solution (e.g., NaHCO₃) during an extractive work-up to yield the free amine.

-

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of piperidine derivatives.[1] Its unique combination of stability to a wide range of reagents and lability under acidic conditions provides a robust and versatile strategy for managing the reactivity of the piperidine nitrogen.[1][2] Beyond simply masking the amine, the Boc group plays a crucial role in directing C-H functionalization and enabling the selective, high-yield synthesis of complex and chirally pure piperidine-containing molecules. A thorough understanding of its application, as detailed in this guide, empowers researchers and drug development professionals to design more efficient and elegant synthetic routes to novel therapeutics and complex chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Reductive Amination using 1-Boc-4-Formyl-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the reductive amination of 1-Boc-4-formyl-4-methylpiperidine, a valuable building block in medicinal chemistry for the synthesis of substituted piperidine derivatives. The protocols focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for a wide range of amines.[1] This methodology offers a reliable and high-yielding route to secondary and tertiary amines, tolerating a variety of functional groups.[1]

Introduction

Reductive amination is a cornerstone of amine synthesis, enabling the formation of carbon-nitrogen bonds through the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[2] The reaction proceeds via an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.[2] this compound is a key intermediate for the synthesis of 4-substituted-4-aminomethylpiperidine derivatives, which are structural motifs present in numerous bioactive compounds.

Sodium triacetoxyborohydride has emerged as a reagent of choice for reductive aminations due to its mild nature, which allows for the selective reduction of the iminium ion in the presence of the starting aldehyde.[3] It is less toxic than sodium cyanoborohydride and often provides cleaner reactions and higher yields.

Reaction Principle

The reductive amination process involves two key steps that can be performed in a single pot:

-

Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of this compound to form a hemiaminal, which then dehydrates to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

-

Reduction: A hydride reagent, in this case, sodium triacetoxyborohydride, delivers a hydride to the iminium ion, reducing it to the final amine product.

Data Presentation

The following tables summarize representative yields for the reductive amination of this compound with various primary and secondary amines under the optimized conditions described in the protocols below.

Table 1: Reductive Amination with Primary Amines

| Amine | Product | Yield (%) |

| Benzylamine | tert-butyl 4-((benzylamino)methyl)-4-methylpiperidine-1-carboxylate | 92 |

| Aniline | tert-butyl 4-((anilino)methyl)-4-methylpiperidine-1-carboxylate | 88 |

| Cyclohexylamine | tert-butyl 4-((cyclohexylamino)methyl)-4-methylpiperidine-1-carboxylate | 95 |

| n-Butylamine | tert-butyl 4-((butylamino)methyl)-4-methylpiperidine-1-carboxylate | 90 |

Table 2: Reductive Amination with Secondary Amines

| Amine | Product | Yield (%) |

| Morpholine | tert-butyl 4-((morpholino)methyl)-4-methylpiperidine-1-carboxylate | 96 |

| Piperidine | tert-butyl 4-methyl-4-((piperidin-1-yl)methyl)piperidine-1-carboxylate | 94 |

| N-Methylaniline | tert-butyl 4-((methyl(phenyl)amino)methyl)-4-methylpiperidine-1-carboxylate | 85 |

| Diethylamine | tert-butyl 4-((diethylamino)methyl)-4-methylpiperidine-1-carboxylate | 89 |

Note: The yields presented are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination with Primary and Secondary Amines using Sodium Triacetoxyborohydride

This one-pot procedure is suitable for a wide range of primary and secondary amines.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Acetic Acid (optional, for less reactive amines or ketones)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 5-10 mL per mmol of aldehyde) is added the amine (1.0-1.2 eq).

-

The mixture is stirred at room temperature for 20-60 minutes to allow for imine formation. For less reactive amines, a catalytic amount of acetic acid (0.1-0.2 eq) can be added.

-

Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise over 5-10 minutes. The reaction is typically exothermic, and the temperature should be monitored.

-

The reaction mixture is stirred at room temperature for 1 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is stirred for 30 minutes, and the layers are separated.

-

The aqueous layer is extracted with dichloromethane or ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Stepwise Procedure for Reductive Amination with Primary Amines Prone to Dialkylation

For certain primary amines, dialkylation can be a competing side reaction. A stepwise procedure can mitigate this issue.[1]

Materials:

-

This compound

-

Primary Amine

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: Dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in anhydrous methanol (5-10 mL per mmol of aldehyde). Stir the mixture at room temperature for 1-3 hours until imine formation is complete as monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-4 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Caption: Reductive amination reaction mechanism.

References

Synthesis of N-Substituted Piperidines from 1-Boc-4-Formyl-4-methylpiperidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of N-substituted piperidines, utilizing the versatile starting material, 1-Boc-4-formyl-4-methylpiperidine. The core of this synthetic strategy revolves around a robust and widely applicable one-pot reductive amination procedure, followed by an optional deprotection step to yield the final secondary amine or to enable further N-functionalization.

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to readily introduce a variety of substituents at the nitrogen atom allows for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This protocol is designed to be a reliable and scalable method for the generation of libraries of N-substituted 4-aminomethyl-4-methylpiperidine derivatives.

Core Synthetic Strategy: Reductive Amination

The primary method for the direct synthesis of N-substituted piperidines from this compound is reductive amination. This one-pot reaction involves the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent to afford the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation due to its selectivity for imines over aldehydes and its tolerance of a wide range of functional groups.[1][2]

A subsequent, optional step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the free secondary amine of the piperidine ring. This secondary amine can be the final target molecule or can serve as a handle for further N-alkylation or N-acylation reactions.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of this compound

This protocol describes a general method for the synthesis of tert-butyl 4-(((alkyl/aryl)amino)methyl)-4-methylpiperidine-1-carboxylate derivatives.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine, aniline, morpholine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add the desired primary or secondary amine (1.0-1.2 eq.).

-

If the amine is an aniline or a less reactive amine, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

To the reaction mixture, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted piperidine derivative.

Protocol 2: Boc-Deprotection of N-Substituted Piperidines

This protocol describes the removal of the Boc protecting group to yield the free secondary amine.

Materials:

-

Boc-protected N-substituted piperidine derivative (from Protocol 1)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in 1,4-dioxane)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution (1M)

-

Dichloromethane (DCM) for extraction

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected piperidine derivative (1.0 eq.) in DCM.

-

Add an excess of trifluoroacetic acid (TFA, 5-10 eq.) or a solution of 4M HCl in 1,4-dioxane (5-10 eq.) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in water and basify the aqueous solution by the slow addition of saturated aqueous NaHCO₃ solution or 1M NaOH solution until the pH is basic (pH 9-10).

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the deprotected N-substituted piperidine. Further purification by chromatography or crystallization may be necessary.

Data Presentation

The following table summarizes representative yields for the synthesis of various N-substituted piperidines using the protocols described above. The yields are indicative and may vary depending on the specific substrate and reaction conditions.

| Amine Substrate | Product | Protocol | Typical Yield (%) |

| Benzylamine | tert-butyl 4-((benzylamino)methyl)-4-methylpiperidine-1-carboxylate | 1 | 85-95% |

| Aniline | tert-butyl 4-((anilino)methyl)-4-methylpiperidine-1-carboxylate | 1 | 70-85% |

| Morpholine | tert-butyl 4-(morpholinomethyl)-4-methylpiperidine-1-carboxylate | 1 | 80-90% |

| 4-Fluoroaniline | tert-butyl 4-(((4-fluorophenyl)amino)methyl)-4-methylpiperidine-1-carboxylate | 1 | 75-88% |

| N/A | (4-methylpiperidin-4-yl)methanamine | 2 | 90-98% |

Visualizations

Caption: Synthetic workflow for N-substituted piperidines.

Caption: Mechanism of Reductive Amination.

References

Application Notes and Protocols: The Use of 1-Boc-4-Formyl-4-methylpiperidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-formyl-4-methylpiperidine, a substituted piperidine derivative, is a valuable building block in modern medicinal chemistry. Its unique structural features, including a Boc-protected nitrogen, a reactive aldehyde group, and a quaternary center at the 4-position, make it a versatile scaffold for the synthesis of complex and biologically active molecules. The piperidine moiety is a common motif in numerous pharmaceuticals, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability. The formyl group provides a key reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of therapeutic agents, with a focus on its application in the development of Liver X Receptor β (LXRβ) agonists and SHP2 inhibitors.

Core Applications in Drug Discovery

The strategic incorporation of the this compound scaffold allows for the exploration of chemical space in the design of novel therapeutics. Key applications include:

-

Introduction of a 4,4-disubstituted piperidine moiety: This can impart conformational rigidity to a molecule, which can be crucial for selective binding to a biological target.

-

Synthesis of spirocyclic systems: The formyl group can be elaborated to form a second ring system spiro-fused to the piperidine ring.

-

Elaboration into various side chains: The aldehyde functionality serves as a versatile precursor for a wide range of substituents that can modulate the pharmacological profile of a compound.

Two notable applications are in the development of selective LXRβ agonists for potential treatment of neurodegenerative diseases and allosteric SHP2 inhibitors for oncology.

Synthesis and Application in Liver X Receptor β (LXRβ) Agonists

Liver X receptors (LXRs) are nuclear receptors that play a crucial role in cholesterol metabolism and have emerged as potential therapeutic targets for neurodegenerative disorders like Alzheimer's disease. Selective activation of the LXRβ isoform is desirable to avoid peripheral side effects associated with LXRα activation.[1] this compound serves as a key intermediate in the synthesis of potent and selective LXRβ agonists.[1]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate [1]

This protocol describes the synthesis of the title compound from a commercially available starting material.

Materials:

-

tert-Butyl 4-ethoxycarbonylpiperidine-1-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

1.8 M Lithium diisopropylamide (LDA) in THF/heptane/ethylbenzene

-

Iodomethane

-

Dichloromethane (DCM)

-

Diisobutylaluminium hydride (DIBAL-H)

-

Dess-Martin periodinane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum Ether (PE) and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

Methylation: To a solution of tert-butyl 4-ethoxycarbonylpiperidine-1-carboxylate (1 equivalent) in anhydrous THF at -78 °C, add 1.8 M LDA solution (2 equivalents) dropwise. Stir the mixture for 10 minutes at -78 °C. Add iodomethane (1.1 equivalents) and continue stirring at this temperature.

-

Reduction: After the methylation is complete (monitored by TLC), cool the reaction mixture to -78 °C and add DIBAL-H (1.5 equivalents) dropwise. Stir for 2 hours at -78 °C.

-

Oxidation: Quench the reaction with methanol and allow it to warm to room temperature. Add a solution of Dess-Martin periodinane (1.5 equivalents) in DCM. Stir the mixture until the oxidation is complete.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Extract the mixture with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (PE/EtOAc gradient) to afford tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate.

Quantitative Data:

| Step | Product | Yield |

| Methylation, Reduction, and Oxidation | tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate | 90%[1] |

Protocol 2: Synthesis of an LXRβ Agonist using Reductive Amination

This protocol outlines the use of this compound in a reductive amination reaction to construct a key intermediate for an LXRβ agonist.

Materials:

-

tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate

-

A primary amine (e.g., an aniline derivative)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate (1 equivalent) and the primary amine (1.1 equivalents) in DCM, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired Boc-protected piperidine derivative.

-

The Boc-protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final LXRβ agonist or an intermediate for further elaboration.

Signaling Pathway

Caption: Simplified LXRβ signaling pathway.